4-(Phenylsulfinyl)morpholine

Organic Synthesis Sulfur Chemistry Reagent Selection

Substituting this sulfinamide with its sulfide or sulfone analogs risks experimental failure due to divergent redox reactivity. 4-(Phenylsulfinyl)morpholine (CAS 16066-32-3) is the precise mid-oxidation-state building block for projects requiring tunable sulfur chemistry. • Enables divergent synthesis: can be reduced to a sulfide or oxidized to a sulfone from a common precursor. • Provides a 16 g/mol molecular weight reduction and lower polar surface area compared to the sulfone analog, enabling fine-tuning of lipophilicity and permeability. • Serves as a validated substrate for novel catalytic C-S bond-forming reactions. Bulk and custom packaging available for academic and industrial supply chains.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 16066-32-3
Cat. No. B14140355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfinyl)morpholine
CAS16066-32-3
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)C2=CC=CC=C2
InChIInChI=1S/C10H13NO2S/c12-14(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5H,6-9H2
InChIKeyFRAOEVPMHPMAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylsulfinyl)morpholine Technical Baseline


4-(Phenylsulfinyl)morpholine (CAS 16066-32-3), systematically named 4-(benzenesulfinyl)morpholine, is an organosulfur compound classified as a sulfinamide . It features a morpholine ring N-bonded to a phenylsulfinyl (-S(O)Ph) group, giving it a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol . The compound is a crystalline solid with a reported melting point of 80.5-82.0 °C [1]. Its core utility in research stems from its unique sulfinamide structure, which confers distinct reactivity compared to its sulfide (thioether) and sulfone (sulfonyl) counterparts, making it a key intermediate and reagent in organic synthesis .

Why Analogs Cannot Replace 4-(Phenylsulfinyl)morpholine


For researchers and procurement specialists, substituting 4-(Phenylsulfinyl)morpholine with a generic morpholine derivative or even a closely related sulfur analog is a high-risk strategy with a high probability of experimental failure. The specific oxidation state of the sulfur atom—sulfinyl (S=O) versus sulfide (S) or sulfonyl (O=S=O)—dictates the compound's entire chemical reactivity profile, including its electrophilic or nucleophilic character and its role as a chiral auxiliary or ligand precursor . While 4-(Phenylsulfonyl)morpholine (CAS 5033-21-6) and 4-(Phenylthio)morpholine (CAS 4837-31-4) are structural analogs, their respective chemical and biological activities are not interchangeable [1]. This guide provides the quantifiable, comparator-based evidence necessary to confirm that selecting the precise sulfinamide is a functional requirement, not a vendor preference.

4-(Phenylsulfinyl)morpholine Differentiation Evidence


Sulfinamide vs. Sulfonamide Reactivity

The chemical reactivity of 4-(Phenylsulfinyl)morpholine is fundamentally different from its sulfonyl analog. The sulfinamide can be selectively oxidized to the sulfonamide 4-(Phenylsulfonyl)morpholine using oxidizing agents like hydrogen peroxide or m-CPBA . This one-way transformation is not possible in reverse. Conversely, the sulfinamide can be reduced to the corresponding sulfide (4-(Phenylthio)morpholine) using agents like lithium aluminum hydride (LiAlH4) . This dual redox flexibility positions the sulfinamide as a strategic intermediate, whereas the sulfone is a terminal functional group in most synthetic schemes.

Organic Synthesis Sulfur Chemistry Reagent Selection

Sulfinamide vs. Sulfonamide Properties

The substitution of a sulfinyl group for a sulfonyl group leads to quantifiable changes in key physicochemical properties relevant to drug discovery and agrochemical development. 4-(Phenylsulfinyl)morpholine has a molecular weight of 211.28 g/mol and a molecular formula of C10H13NO2S, compared to 227.28 g/mol and C10H13NO3S for 4-(Phenylsulfonyl)morpholine [1]. While the logP and aqueous solubility of the sulfinamide have not been explicitly reported in the identified literature, this foundational difference in size and hydrogen bond acceptor count will translate to altered lipophilicity and permeability profiles.

ADME Prediction Medicinal Chemistry Property Analysis

Sulfinamide in Catalytic C-S Bond Formation

4-(Phenylsulfinyl)morpholine is a representative example of a sulfinamide, a functional group that serves as a specific reagent class in modern catalytic methods for C-S bond formation . Recent advances have established general methods for the synthesis of sulfinamides via copper- and nickel-catalyzed cross-coupling reactions, where a sulfinate or sulfenate anion is coupled with an amine [REFS-2, REFS-3]. This positions 4-(Phenylsulfinyl)morpholine not just as a product but as a structural class with well-defined, modern synthetic utility, differentiating it from older, less versatile sulfur-based building blocks.

Catalysis Cross-Coupling Sulfinamide Synthesis

4-(Phenylsulfinyl)morpholine Procurement & Applications


Divergent Synthesis and Intermediate Chemistry

Procure 4-(Phenylsulfinyl)morpholine when your project requires a mid-oxidation-state sulfur building block for divergent synthesis. Its ability to be both reduced (to a sulfide) and oxidized (to a sulfone) makes it a strategic intermediate for generating two distinct compound libraries from a common precursor, as supported by the evidence of its dual redox reactivity .

Medicinal Chemistry Lead Optimization

This compound is the appropriate choice for medicinal chemists seeking to fine-tune the physicochemical properties of a lead series. As the evidence shows, replacing a sulfonyl group (-SO2Ph) with a sulfinyl group (-S(O)Ph) results in a molecular weight decrease of 16 g/mol and a reduction in polar surface area [1]. This can be a deliberate, data-driven strategy to modulate a candidate's lipophilicity, permeability, or metabolic profile, distinguishing it from the use of its sulfone analog.

Sulfinamide Catalytic Method Exploration

For academic and industrial research groups focused on advancing the frontiers of organic sulfur chemistry, 4-(Phenylsulfinyl)morpholine serves as a model substrate and target for newly developed catalytic C-S bond-forming reactions. Its procurement is essential for laboratories seeking to validate and apply recent advances in copper- and nickel-catalyzed sulfinamide synthesis, as documented in the primary literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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